2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide
Description
The compound “2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide” is a structurally complex sulfonamide derivative featuring a tricyclic heteroatom-containing core. The tricyclic system (9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl) comprises fused oxygen (oxa) and nitrogen (aza) atoms, forming a rigid, polycyclic scaffold. Attached to this core is a substituted benzene-sulfonamide group with 2,4-dichloro and 5-methyl substituents, which likely enhance its electronic and steric properties.
The combination of a tricyclic heterocycle and a halogenated sulfonamide moiety distinguishes it from simpler sulfonamide derivatives, warranting detailed comparative analysis with structurally related compounds.
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O4S/c1-13-10-20(18(23)12-17(13)22)30(27,28)24-14-5-6-19-16(11-14)21(26)25-8-3-2-4-15(25)7-9-29-19/h5-6,10-12,15,24H,2-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNVMRWNBUYXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group which is known for its biological activity. The presence of dichloro and methyl groups may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈Cl₂N₂O₃S |
| Molecular Weight | 410.32 g/mol |
| CAS Number | 90044-00-1 |
The biological activity of sulfonamides is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. This inhibition prevents the synthesis of folate, which is essential for nucleic acid synthesis in bacteria.
Antimicrobial Activity
Research indicates that compounds similar to 2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : A study on related compounds demonstrated effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Other research highlighted that similar sulfonamide derivatives showed antifungal properties against Candida species .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity:
- Sulfonamide Linker : The sulfonamide moiety is critical for the antimicrobial action.
- Substituents : Modifications at specific positions on the benzene ring can enhance or reduce activity; for example, substitutions at position 4 have been linked to increased transcriptional potency for PPARγ, a target in diabetes treatment .
Study 1: Antimicrobial Efficacy
A series of compounds derived from 2,4-dichloro structures were synthesized and screened for their antimicrobial efficacy. Compounds with similar structural features demonstrated potent antibacterial and antifungal activities, indicating that modifications to the core structure can yield therapeutically relevant agents .
Study 2: PPARγ Agonism
Research on related sulfonamides revealed that they act as partial agonists of PPARγ, which is significant in the context of type 2 diabetes management. The findings suggest that these compounds could offer therapeutic benefits with fewer side effects compared to traditional full agonists like thiazolidinediones .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares its tricyclic core with “2-oxo-N-[(12S)-2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide” (referred to here as Compound A) . Key differences lie in the sulfonamide-attached aromatic ring:
- Target Compound : 2,4-dichloro-5-methyl-substituted benzene.
- Compound A : 2-oxo-2,3-dihydro-1,3-benzoxazole group.
Physicochemical Properties
The target compound’s higher molecular weight and halogenated substituents suggest reduced aqueous solubility compared to Compound A, which may limit bioavailability. In contrast, benzothiadiazepines, though structurally distinct, exhibit diverse solubility profiles depending on their substituents .
Potential Bioactivity
While biological data for the target compound are unavailable in the evidence, sulfonamides and tricyclic heterocycles are frequently associated with antimicrobial, antiviral, or enzyme-inhibitory activities. Compound A’s benzoxazole group may target proteins via hydrogen bonding, whereas the target compound’s chloro-methyl groups could enhance lipophilicity, favoring membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
